molecular formula C10H15ClO3 B2654107 Tert-butyl (1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate CAS No. 2416218-63-6

Tert-butyl (1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate

Cat. No.: B2654107
CAS No.: 2416218-63-6
M. Wt: 218.68
InChI Key: MTGUJCHUQNNTOC-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C10H15ClO3 and its molecular weight is 218.68. The purity is usually 95%.
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Scientific Research Applications

Generation and Reactions of Lithiated Compounds

Tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates have been studied for their lithiation and reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles. These processes yield α-substituted esters, which can further be converted into corresponding carboxylic acids or reduced to cyclopropanemethanols (Häner, Maetzke, & Seebach, 1986).

Monofluorinated Cyclopropanecarboxylates Synthesis

Research on monofluorinated cyclopropanecarboxylates, prepared via transition metal-catalyzed reactions, has demonstrated the synthesis of optically active forms. These compounds have applications in developing analogues of tranylcypromine, an antidepressant drug, and its fluorinated derivatives (Haufe et al., 2002).

Trifluoromethyl-Cyclopropanes Synthesis

The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, has been achieved from the reaction between trifluoromethylalkenes and unstabilized sulfonium ylides. This method offers practical access to cyclopropyl moieties of pharmacological interest, highlighting the material's significance in drug design and synthesis (Cyr et al., 2019).

Solvent Effects on Reactivity

Studies have also explored the effect of solvents on the reactivity of tert-butylcarbene, revealing solvent-dependent product formation. This research underscores the importance of solvent choice in synthetic reactions involving cyclopropane derivatives (Ruck & Jones, 1998).

Properties

IUPAC Name

tert-butyl (1R,2R)-2-(2-chloroacetyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3/c1-10(2,3)14-9(13)7-4-6(7)8(12)5-11/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGUJCHUQNNTOC-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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